

Isradipine dose adjustment in hepatic impairment

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Isradipine

CAS No.: 75695-93-1

Cat. No.: S531002

[Get Quote](#)

Official Dosing Recommendations

The following table summarizes the official dosing guidance for **isradipine** in patients with hepatic impairment:

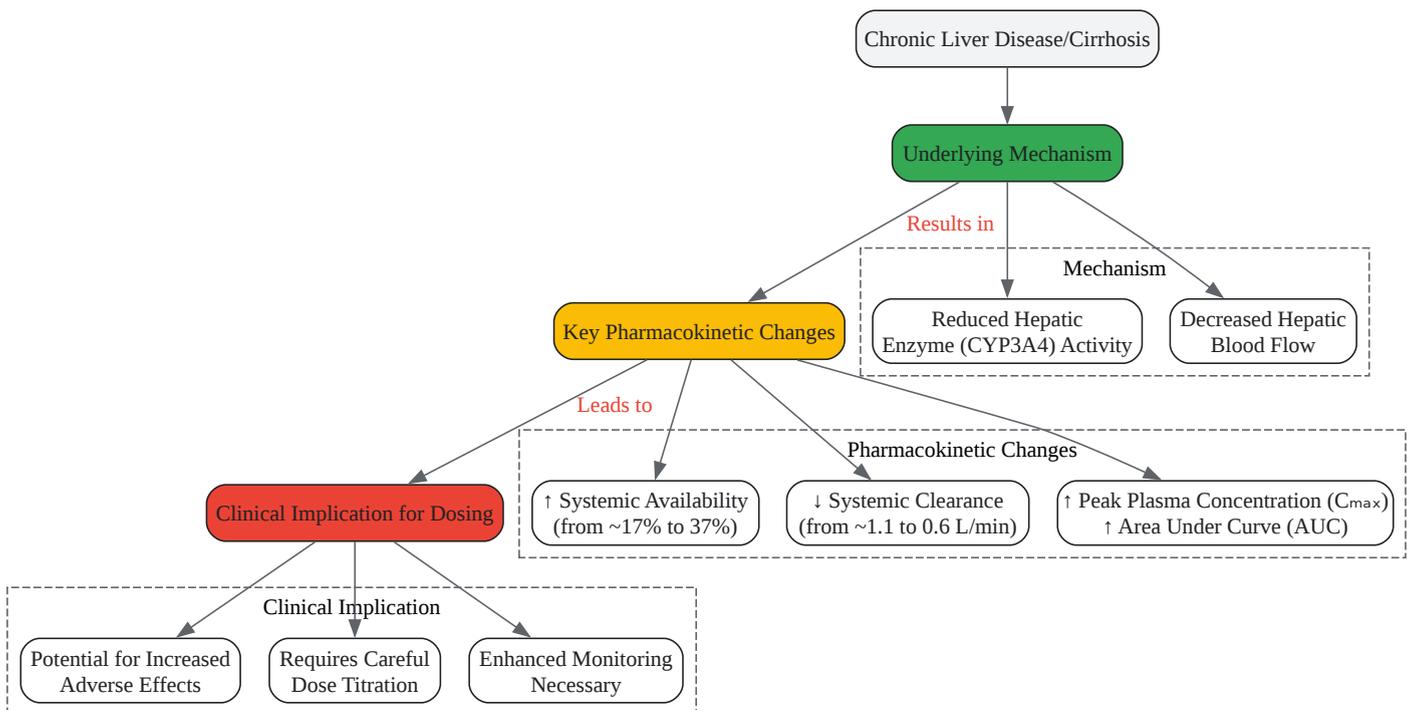
Patient Population	Recommended Dosing	Key Considerations & Pharmacokinetic Changes
Hepatic Impairment (General)	No initial dose adjustment recommended. Initiate with standard adult dose [1] [2] [3].	Use with caution; adjust dose based on clinical response [4] [5].
Hepatic Cirrhosis	Specific dosing not established; follow general guidance for hepatic impairment.	Systemic availability increased to 37% (vs. 15-24% in healthy subjects). Systemic clearance reduced (0.6 L/min vs. 1.1 L/min in healthy subjects) [6] [7].

Pharmacokinetics and Experimental Data

The need for cautious titration in liver impairment is due to altered drug metabolism.

- Key Pharmacokinetic Parameters:** In patients with cirrhosis, the **systemic availability of isradipine increases to approximately 37%**, a significant rise from the 15-24% observed in healthy subjects [6] [7] [8]. This is coupled with a reduction in **systemic clearance to about 0.6 L/min**, down from 1.1 L/min in healthy volunteers [6] [7]. These changes are attributed to a loss of first-pass metabolism.
- Correlation with Liver Function:** Research has shown that the reduction in **isradipine's** systemic clearance correlates with impairments in both hepatic microsomal function (measured by aminopyrine demethylation) and hepatic perfusion (measured by indocyanine green disappearance) [6].

The relationship between liver disease and **isradipine** pharmacokinetics can be visualized in the following workflow:



[Click to download full resolution via product page](#)

Experimental Protocol & Research Methodology

For researchers designing studies on **isradipine** in hepatic impairment, the following methodology from a key pharmacokinetic study provides a foundational model [6].

- **Study Design:** A single-dose, parallel-group study comparing three cohorts: healthy volunteers, patients with non-cirrhotic chronic liver disease (CLD), and patients with biopsy-proven cirrhosis (CIR).
- **Dosing and Administration:** Subjects simultaneously received a 5 mg oral dose (labeled with carbon-12, ^{12}C) and a 1 mg intravenous dose (labeled with carbon-13, ^{13}C). Using stable isotopes allowed researchers to precisely differentiate and calculate oral and IV pharmacokinetics simultaneously.
- **Data Collection & Analysis:**
 - **Blood Sampling:** Serial blood samples were collected following drug administration to determine plasma concentrations of **isradipine** over time.
 - **Pharmacokinetic Calculation:** Key parameters were calculated, including **systemic availability (F)**, **systemic clearance (CL)**, and **area under the curve (AUC)**.
 - **Correlation with Liver Function:** The study correlated the pharmacokinetic changes with independent quantitative measures of liver function: **aminopyrine demethylation capacity** (hepatic microsomal function) and **indocyanine green disappearance** (hepatic perfusion).

Key Considerations for Drug Development

Based on the available data, here are critical factors for professionals to consider:

- **Dose Titration is Crucial:** While the initial dose may not need modification, the subsequent titration phase (increments of 5 mg daily at 2-4 week intervals) requires heightened vigilance in subjects with liver impairment due to their increased drug exposure and potential for adverse effects [1] [5].
- **Adverse Effect Monitoring:** The frequency of adverse effects like dizziness, headache, and peripheral edema is known to be dose-related [1]. Researchers should implement robust monitoring for these in hepatically impaired populations.
- **Critical Drug Interaction:** **Cimetidine**, a CYP inhibitor, increases the mean peak plasma concentration and AUC of **isradipine** by 36% and 50%, respectively [7] [5]. This interaction underscores the importance of reviewing concomitant medications in study protocols.

Summary

In summary, for a population with hepatic impairment, standard initial dosing of **isradipine** is acceptable. However, the subsequent clinical trial or drug development plan must account for significantly altered pharmacokinetics. This necessitates a conservative dose titration strategy, enhanced safety monitoring, and careful assessment of potential drug interactions, particularly with CYP3A4 inhibitors.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Guide + Max Isradipine , Dosage - Drugs.com Dose Adjustments [drugs.com]
2. - Mechanism, Indication, Contraindications, Isradipine ... Dosing [pediatriconcall.com]
3. isradipine: Dosing, contraindications, side effects, and ... [epocrates.com]
4. Isradipine (oral route) - Side effects & dosage [mayoclinic.org]
5. Isradipine Monograph for Professionals [drugs.com]
6. Pharmacokinetics of isradipine in patients with chronic liver ... [pubmed.ncbi.nlm.nih.gov]
7. DailyMed - ISRADIPINE capsule [dailymed.nlm.nih.gov]
8. : Uses, Isradipine , Side Effects and More | CIMS India Dosage [mims.com]

To cite this document: Smolecule. [Isradipine dose adjustment in hepatic impairment]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b531002#isradipine-dose-adjustment-in-hepatic-impairment>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com